1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-
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Overview
Description
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- is a heterocyclic organic compound. It is a derivative of dioxolane, which is a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process generally requires refluxing the reactants in an organic solvent like toluene, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for certain biological molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- involves its ability to form stable intermediates in chemical reactions. The presence of the dioxolane ring allows it to act as a protecting group for carbonyl compounds, preventing unwanted side reactions. This stability is due to the resonance structures that can be formed within the ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-methyl-: This compound has a similar structure but with a methyl group instead of the 1-methyl-2-[4-(1-methylethyl)phenyl]ethyl group.
1,3-Dioxolane, 2-ethyl-4-methyl-: Another similar compound with an ethyl and a methyl group attached to the dioxolane ring.
Uniqueness
1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and reactivity in various chemical reactions, making it particularly valuable in specialized applications .
Properties
CAS No. |
72845-85-3 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h4-7,11-12,15H,8-10H2,1-3H3 |
InChI Key |
GOWQWVLKPNPEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C2OCCO2 |
Origin of Product |
United States |
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